1-(2-Bromo-1,1-difluoroethyl)-4-nitrobenzene
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Overview
Description
1-(2-Bromo-1,1-difluoroethyl)-4-nitrobenzene is an organic compound characterized by the presence of a bromine atom, two fluorine atoms, and a nitro group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-1,1-difluoroethyl)-4-nitrobenzene typically involves the bromination and fluorination of an appropriate precursor, followed by nitration. One common method includes:
Bromination: Starting with a suitable benzene derivative, bromination is carried out using bromine in the presence of a catalyst such as iron bromide.
Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent like hydrogen fluoride or a fluorine gas mixture.
Nitration: Finally, the fluorinated compound undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromo-1,1-difluoroethyl)-4-nitrobenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the ethyl group, using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium hydroxide, ammonia, or thiourea in solvents like ethanol or water.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed:
Substitution: Products include 1-(2-Hydroxy-1,1-difluoroethyl)-4-nitrobenzene, 1-(2-Amino-1,1-difluoroethyl)-4-nitrobenzene, and 1-(2-Mercapto-1,1-difluoroethyl)-4-nitrobenzene.
Reduction: The major product is 1-(2-Bromo-1,1-difluoroethyl)-4-aminobenzene.
Oxidation: Products include 1-(2-Bromo-1,1-difluoroacetyl)-4-nitrobenzene.
Scientific Research Applications
1-(2-Bromo-1,1-difluoroethyl)-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-1,1-difluoroethyl)-4-nitrobenzene involves its interaction with molecular targets through its functional groups. The bromine and nitro groups can participate in electrophilic and nucleophilic reactions, respectively. The compound can form covalent bonds with biological macromolecules, leading to changes in their structure and function. The specific pathways and targets depend on the context of its application, such as its use in drug development or material science.
Comparison with Similar Compounds
- 1-(2-Bromo-1,1-difluoroethyl)-4-fluorobenzene
- 1-(2-Bromo-1,1-difluoroethyl)-4-methoxybenzene
- 1-(2-Bromo-1,1-difluoroethyl)-4-chlorobenzene
Comparison: 1-(2-Bromo-1,1-difluoroethyl)-4-nitrobenzene is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. Compared to its analogs with different substituents (e.g., fluorine, methoxy, or chlorine), the nitro group enhances its electrophilic nature, making it more reactive in certain chemical reactions. This uniqueness makes it valuable in specific research applications where such reactivity is desired.
Properties
IUPAC Name |
1-(2-bromo-1,1-difluoroethyl)-4-nitrobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF2NO2/c9-5-8(10,11)6-1-3-7(4-2-6)12(13)14/h1-4H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKRCUCJYDUOQCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CBr)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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